![molecular formula C14H17NO3 B14187509 (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid CAS No. 845880-42-4](/img/structure/B14187509.png)
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring both a piperidine ring and a phenylethyl group, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies investigating enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-2-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(3S)-2-oxo-1-[(1R)-1-phenylethyl]azepane-3-carboxylic acid: Similar structure but with an azepane ring.
Uniqueness
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid is unique due to its specific combination of a piperidine ring and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
845880-42-4 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
(3S)-2-oxo-1-[(1R)-1-phenylethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-3-2-4-7-11)15-9-5-8-12(13(15)16)14(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,17,18)/t10-,12+/m1/s1 |
InChI-Schlüssel |
IQFIORHWMDJPIS-PWSUYJOCSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCC[C@@H](C2=O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



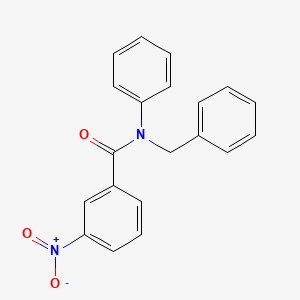
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)


![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
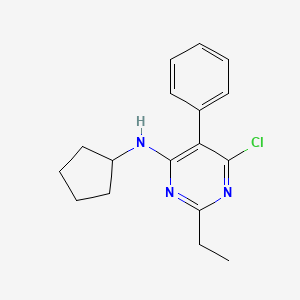
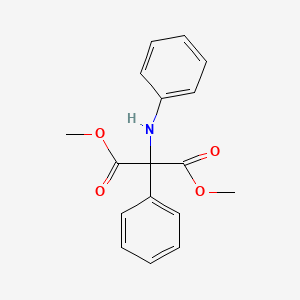
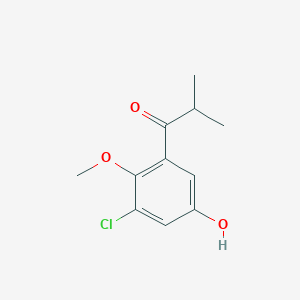
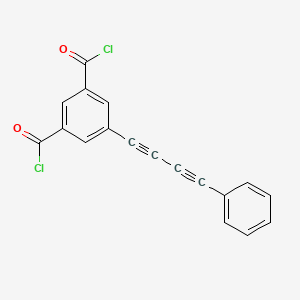
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)

